
2,5'-Anhydro-3'-azido-2',3'-dideoxy-5-bromouridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5’-Anhydro-3’-azido-2’,3’-dideoxy-5-bromouridine is a modified nucleoside that has garnered attention for its potential antiviral properties, particularly against human immunodeficiency virus (HIV) and other retroviruses . This compound is a derivative of uridine, where specific modifications have been made to enhance its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5’-Anhydro-3’-azido-2’,3’-dideoxy-5-bromouridine involves multiple steps, starting from uridineThe reaction conditions typically involve the use of azidotrimethylsilane (TMSN3) and bromine sources under controlled conditions .
Industrial Production Methods
化学反応の分析
Types of Reactions
2,5’-Anhydro-3’-azido-2’,3’-dideoxy-5-bromouridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation, particularly at the bromine site.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) and azidotrimethylsilane (TMSN3) are commonly used.
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or other peroxides can be used.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amine derivatives from reduction and oxidized products at the bromine site .
科学的研究の応用
2,5’-Anhydro-3’-azido-2’,3’-dideoxy-5-bromouridine has several scientific research applications:
Antiviral Research: It has shown significant activity against HIV and other retroviruses, making it a candidate for antiviral drug development.
Biological Studies: The compound is used in studies related to nucleoside analogs and their effects on viral replication.
Medicinal Chemistry: Researchers explore its potential as a therapeutic agent due to its modified structure and enhanced activity.
Industrial Applications: It can be used in the synthesis of other nucleoside analogs and related compounds.
作用機序
The mechanism of action of 2,5’-Anhydro-3’-azido-2’,3’-dideoxy-5-bromouridine involves its incorporation into viral DNA, leading to chain termination. The azido group at the 3’ position prevents the addition of further nucleotides, effectively halting viral replication. This mechanism is similar to other nucleoside analogs used in antiviral therapy .
類似化合物との比較
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analog with antiviral properties.
3’-Azido-2’,3’-dideoxyuridine (AZU): Similar in structure but lacks the bromine modification.
3’-Azido-2’,3’-dideoxy-5-iodouridine: Similar structure with iodine instead of bromine.
Uniqueness
2,5’-Anhydro-3’-azido-2’,3’-dideoxy-5-bromouridine is unique due to the presence of both the azido group and the bromine atom, which contribute to its enhanced antiviral activity and potential reduced cytotoxicity compared to other analogs .
特性
CAS番号 |
120826-43-9 |
|---|---|
分子式 |
C9H8BrN5O3 |
分子量 |
314.10 g/mol |
IUPAC名 |
(1R,10S,11S)-11-azido-4-bromo-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one |
InChI |
InChI=1S/C9H8BrN5O3/c10-4-2-15-7-1-5(13-14-11)6(18-7)3-17-9(15)12-8(4)16/h2,5-7H,1,3H2/t5-,6+,7+/m0/s1 |
InChIキー |
IKQPIXUQCPAHRU-RRKCRQDMSA-N |
異性体SMILES |
C1[C@@H]([C@H]2COC3=NC(=O)C(=CN3[C@@H]1O2)Br)N=[N+]=[N-] |
正規SMILES |
C1C(C2COC3=NC(=O)C(=CN3C1O2)Br)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



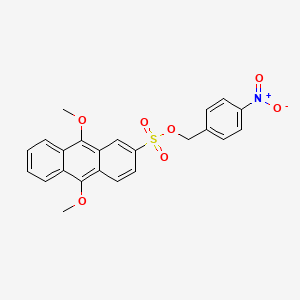

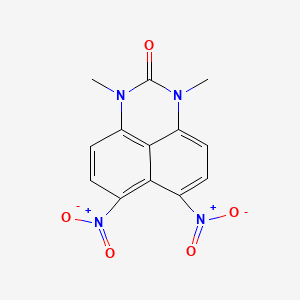
![Ethyl [(3-phenyl[1,2]oxazolo[5,4-d]pyrimidin-4-yl)oxy]acetate](/img/structure/B14279926.png)


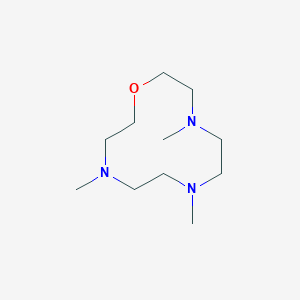

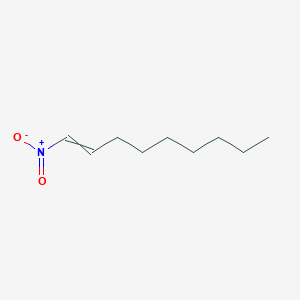

![2-[(3-Hydroxybicyclo[2.2.1]heptan-2-yl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B14279961.png)
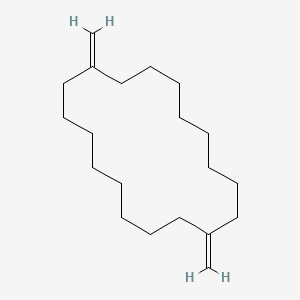
![6-Oxo-5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl acetate](/img/structure/B14279998.png)
